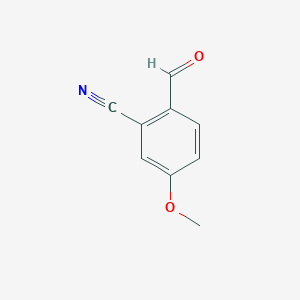

2-Cyano-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-formyl-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDMRUNNPUDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676372 | |

| Record name | 2-Formyl-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-47-0 | |

| Record name | 2-Formyl-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-methoxybenzaldehyde from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transformation of vanillin (4-hydroxy-3-methoxybenzaldehyde) into 2-cyano-4-methoxybenzaldehyde represents a significant synthetic challenge due to the required rearrangement of the aromatic substitution pattern. A direct, single-step conversion is not feasible. This guide presents a rational, multi-step synthetic strategy designed for laboratory-scale synthesis. The proposed pathway proceeds through a series of discrete, well-established chemical transformations, including functional group protection, regioselective aromatic substitution, and the strategic introduction of the nitrile moiety via a Sandmeyer reaction. Each step is detailed with mechanistic insights and a comprehensive experimental protocol, providing a robust framework for researchers navigating complex synthetic pathways.

Introduction: The Synthetic Challenge

Vanillin, a readily available and cost-effective starting material derived from lignin, is an attractive precursor for the synthesis of various high-value aromatic compounds. The target molecule, this compound, is a valuable intermediate in medicinal chemistry, with the benzonitrile moiety serving as a key pharmacophore or a precursor to other functional groups.

The primary challenge in synthesizing this compound from vanillin lies in the fundamental differences in their substitution patterns:

-

Vanillin : Substituted at positions 1 (-CHO), 3 (-OCH₃), and 4 (-OH).

-

Target Molecule : Substituted at positions 1 (-CHO), 2 (-CN), and 4 (-OCH₃).

This necessitates a synthetic sequence that can achieve the following transformations:

-

Effectively "move" the methoxy group from position 3 to position 4, which involves the removal of the original methoxy group and the conversion of the C4-hydroxyl into a methoxy group.

-

Introduce a cyano group at the C2 position, a sterically hindered location ortho to the aldehyde.

-

Preserve the aldehyde functionality throughout the synthetic sequence.

This guide details a strategic pathway that addresses these challenges through a three-part approach: initial functional group manipulation, introduction of a nitrogen-based precursor for the cyano group, and the final installation of the cyano group followed by deprotection.

Strategic Overview of the Synthesis

The proposed pathway is designed as a logical sequence of reactions, where each step sets up the substrate for the subsequent transformation. The overall strategy is to first establish the correct oxygenation pattern on the aromatic ring, then introduce the cyano group precursor, and finally execute the key transformations to yield the target molecule.

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 2-Cyano-4-methoxybenzaldehyde, a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural, physical, and spectral characteristics of this compound. By synthesizing theoretical knowledge with practical insights, this guide offers a robust framework for the effective utilization and understanding of this compound in a laboratory and industrial setting. The content herein is structured to provide not just data, but a deeper understanding of the causality behind the observed properties and the experimental methodologies used to determine them.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS Nos. 21962-45-8 and 21962-47-0) has emerged as a molecule of significant interest within the pharmaceutical industry. Its unique trifunctionalized aromatic scaffold, featuring an aldehyde, a nitrile, and a methoxy group, makes it a versatile building block for the synthesis of complex heterocyclic systems.[1][2] The strategic placement of these functional groups allows for a wide array of chemical transformations, enabling the construction of diverse molecular architectures.

Most notably, this compound is a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[3] Finerenone represents a significant advancement in the treatment of chronic kidney disease associated with type 2 diabetes, highlighting the critical role of its synthetic precursors. Understanding the fundamental physicochemical properties of this compound is therefore paramount for process optimization, quality control, and the development of novel synthetic routes.

This guide will provide an in-depth analysis of these properties, supported by experimental protocols and comparative data from structurally related molecules to offer a complete scientific narrative.

Molecular Structure and Chemical Identity

The foundational step in understanding the physicochemical properties of any compound is a thorough analysis of its molecular structure.

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC |

| Synonyms | 4-Formyl-3-methoxybenzonitrile, 2-Methoxy-4-cyanobenzaldehyde | [2] |

| CAS Number | 21962-45-8, 21962-47-0 | [3][4] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| SMILES | COC1=CC(C#N)=C(C=O)C=C1 | [4] |

| InChI | InChI=1S/C9H7NO2/c1-12-8-4-7(5-10)2-3-9(8)6-11/h2-4,6H,1H3 | [5] |

Physical and Chemical Properties

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | White to light yellow powder/solid | [3] |

| Melting Point | 117-120 °C | |

| Boiling Point | 318 °C (Predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 50.1 Ų | [6] |

| logP (Octanol-Water Partition Coefficient) | 1.3 (Predicted) | [6] |

Solubility Profile

Table 3: Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The hydrophobic aromatic ring dominates. |

| Methanol | Polar Protic | Soluble | Hydrogen bonding with the aldehyde oxygen. |

| Ethanol | Polar Protic | Soluble | Similar to methanol. |

| Acetone | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |

| Ethyl Acetate | Moderately Polar | Soluble | Good balance of polarity. |

| Toluene | Nonpolar | Moderately Soluble | Aromatic-aromatic interactions. |

| Hexane | Nonpolar | Sparingly Soluble | Polarity mismatch with functional groups. |

Experimental Protocol: Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Figure 2: Workflow for Melting Point Determination.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to approximate the melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected temperature.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range (e.g., 1-2 °C) is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methoxy group protons. Based on data from similar compounds like 4-methoxybenzaldehyde, the following assignments can be predicted.[8][9]

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm. This significant deshielding is due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.

-

Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a singlet, depending on the coupling constants. Their chemical shifts will be influenced by the electron-withdrawing aldehyde and cyano groups and the electron-donating methoxy group.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around δ 190-195 ppm.[10]

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-165 ppm) due to the unsymmetrical substitution pattern. The carbon attached to the methoxy group will be the most shielded in this region, while the carbons attached to the aldehyde and cyano groups will be more deshielded.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2230-2210 | Medium | C≡N stretch | Nitrile |

| ~1700-1680 | Strong | C=O stretch | Aldehyde |

| ~2850 and ~2750 | Weak | C-H stretch (Fermi resonance) | Aldehyde |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1250 and ~1030 | Strong | C-O stretch | Aryl Ether |

| ~3000-3100 | Weak | C-H stretch | Aromatic |

| ~2800-3000 | Weak | C-H stretch | Methoxy |

The presence of a strong absorption band around 1690 cm⁻¹ for the carbonyl group and a medium band around 2220 cm⁻¹ for the nitrile group are key diagnostic features in the IR spectrum of this compound.[11][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic aldehydes typically exhibit strong π → π* transitions and weaker n → π* transitions. The extended conjugation in this compound, involving the benzene ring, the aldehyde, and the cyano group, is expected to result in absorption maxima at longer wavelengths compared to unsubstituted benzaldehyde. For 4-methoxybenzaldehyde, a related compound, strong absorptions are observed around 270-280 nm.[3] Similar absorption characteristics are anticipated for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional groups.

Figure 3: Reactivity Profile of this compound.

-

Aldehyde Group: This is the most reactive site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, Grignard additions, and reductive amination. It can also be oxidized to the corresponding carboxylic acid.

-

Nitrile Group: The cyano group is relatively stable but can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions. It can also be reduced to a primary amine. Care must be taken during reactions to avoid unintended hydrolysis of the nitrile.[13]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing aldehyde and cyano groups. The directing effects of these substituents will determine the position of substitution.

Stability: this compound is a stable solid under standard laboratory conditions.[3] However, like many aldehydes, it may be susceptible to oxidation upon prolonged exposure to air. It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere to maintain its purity.

Applications in Synthesis

The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Finerenone.[3] Its structural features allow for the strategic construction of the dihydropyridine core of the final drug molecule.

Beyond this specific application, its trifunctional nature makes it an attractive building block for the synthesis of a variety of other complex organic molecules and potential drug candidates.[14][15] The aldehyde can serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the cyano and methoxy groups can be further modified or can influence the biological activity of the final product.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant synthetic utility, underscored by its role in the production of the important pharmaceutical Finerenone. Its physicochemical properties, including its solid-state nature, solubility profile, and distinct spectroscopic signatures, are all direct consequences of its unique molecular structure. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and safe use in research and development. The experimental protocols and predictive data presented here provide a solid foundation for scientists and researchers working with this valuable synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

PubChem. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2018). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Retrieved from [Link]

-

Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). {Supplementary Data}. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

UT Southwestern. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

-

Chegg.com. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

Hilaris Publisher. (2023). Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials. Retrieved from [Link]

-

Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-methoxy-4-cyanobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2021). Solid State Synthesis, Spectroscopic and X-ray Studies of Cu(II) Schiff base Complex Derived from 2-Hydroxy-3-methoxybenzaldehyde and 1,3- Phenylenediamine. Retrieved from [Link]

-

Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 2. 21962-45-8 | 4-Cyano-2-methoxybenzaldehyde | Jay Finechem [jayfinechem.com]

- 3. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]

- 4. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 5. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]

- 12. benchchem.com [benchchem.com]

- 13. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. chemscene.com [chemscene.com]

Spectroscopic Elucidation of 2-Cyano-4-methoxybenzaldehyde: A Technical Guide for Advanced Research

This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Cyano-4-methoxybenzaldehyde (CAS No: 21962-47-0), a pivotal intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its ¹H and ¹³C NMR spectra, underpinned by field-proven insights into experimental design and data interpretation. Our focus is on fostering a deeper understanding of the molecule's structural nuances and providing a robust framework for its unambiguous identification and characterization.

Introduction: The Structural Significance of this compound

This compound, also known as 4-Formyl-3-methoxybenzonitrile, is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its unique arrangement of a cyano, a methoxy, and a formyl group on the benzene ring presents a distinct electronic and steric environment, making NMR spectroscopy an ideal tool for its structural verification. The interplay of the electron-withdrawing cyano and aldehyde groups with the electron-donating methoxy group creates a characteristic pattern of chemical shifts and coupling constants in its NMR spectra. A thorough understanding of these spectroscopic signatures is paramount for ensuring the purity and identity of this compound in complex synthetic pathways.

¹H NMR Spectroscopic Profile

The ¹H NMR spectrum of this compound provides a clear and diagnostic fingerprint of the molecule. The spectrum is characterized by the presence of a downfield aldehyde proton, a sharp singlet for the methoxy protons, and a distinct splitting pattern for the three aromatic protons.

Experimental Data

The following table summarizes the experimental ¹H NMR data for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.37 | Doublet (d) | 0.8 | 1H |

| Aromatic-H | ~7.82 | Doublet (d) | 7.8 | 1H |

| Aromatic-H | ~7.80 | Doublet (d) | 1.0 | 1H |

| Aromatic-H | ~7.20 | Doublet of Doublets (dd) | 7.8, 1.0 | 1H |

| Methoxy-H | ~3.98 | Singlet (s) | - | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The data is typically acquired in deuterated chloroform (CDCl₃).

Interpretation and Rationale

The downfield chemical shift of the aldehyde proton (~10.37 ppm) is a hallmark of the formyl group, which is strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond. The small coupling constant (0.8 Hz) observed for the aldehyde proton is likely due to a long-range coupling with one of the aromatic protons.

The aromatic region of the spectrum displays signals for three non-equivalent protons. The electron-withdrawing nature of the cyano and aldehyde groups, combined with the electron-donating effect of the methoxy group, dictates the specific chemical shifts of these protons. The proton ortho to the aldehyde group and meta to the cyano group is expected to be the most downfield (~7.82 ppm), appearing as a doublet with a typical ortho coupling constant of approximately 7.8 Hz. The proton ortho to the cyano group and meta to the aldehyde group is also significantly deshielded (~7.80 ppm) and appears as a doublet with a smaller meta coupling constant of around 1.0 Hz. The remaining aromatic proton, which is ortho to the methoxy group and meta to both the cyano and aldehyde groups, resonates at the most upfield position (~7.20 ppm) and is split into a doublet of doublets due to coupling with the other two aromatic protons.

The methoxy protons appear as a sharp singlet at approximately 3.98 ppm, integrating to three protons, which is consistent with a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopic Profile

Predicted Data

The following table presents the predicted ¹³C NMR chemical shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189-192 |

| C-CN (ipso-cyano) | ~110-115 |

| C-O (ipso-methoxy) | ~160-165 |

| C-CHO (ipso-aldehyde) | ~130-135 |

| Aromatic CH | ~135-140 |

| Aromatic CH | ~125-130 |

| Aromatic CH | ~115-120 |

| CN (Nitrile) | ~116-119 |

| OCH₃ (Methoxy) | ~55-57 |

Note: These are predicted values and should be confirmed by experimental data when available.

Rationale for Prediction

The prediction of the ¹³C NMR spectrum is based on the well-documented effects of substituents on the chemical shifts of aromatic carbons.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between 189 and 192 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The carbon attached to the electron-donating methoxy group (C-O) will be the most shielded among the quaternary carbons, appearing at a lower field. Conversely, the carbons attached to the electron-withdrawing cyano (C-CN) and aldehyde (C-CHO) groups will be deshielded. The nitrile carbon (CN) itself will have a characteristic chemical shift in the range of 116-119 ppm. The remaining aromatic CH carbons will have distinct chemical shifts based on their position relative to the substituents.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group typically appears in the range of 55-57 ppm.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution height is at least 4 cm.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-220 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0.00 ppm).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Visualization of Key Structural Features

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms discussed in this guide.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and predicted ¹³C NMR spectroscopic data for this compound. By detailing the experimental protocols and offering a rationale for the observed and predicted spectral features, we aim to equip researchers with the necessary knowledge to confidently identify and characterize this important synthetic intermediate. The provided data and interpretations serve as a valuable reference for quality control, reaction monitoring, and the advancement of research in drug discovery and development.

References

-

Wiley. NMR-Spectroscopy: Data Acquisition, 2nd, Completely Revised and Updated Edition. Wiley. Accessed January 1, 2026. [Link]

-

Imperial College London. NMR Sample Preparation. Imperial College London. Accessed January 1, 2026. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Accessed January 1, 2026. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Accessed January 1, 2026. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. ALWSCI. Accessed January 1, 2026. [Link]

An In-Depth Technical Guide to the Crystallographic Analysis of 2-Cyano-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Their crystalline arrangement and molecular conformation are pivotal in dictating their physicochemical properties and, consequently, their efficacy in various applications.[1] This guide focuses on 2-Cyano-4-methoxybenzaldehyde, a significant benzaldehyde derivative. While its structural isomer, 4-Cyano-2-methoxybenzaldehyde, is a well-documented intermediate in the synthesis of Finerenone, a treatment for chronic kidney disease associated with type 2 diabetes, the crystallographic data for the 2-cyano isomer remains less explored in public literature.[3][4][5] This document serves as a comprehensive technical guide, outlining the synthesis, and a detailed, field-proven protocol for the determination and analysis of its single-crystal X-ray structure. We will delve into the causality behind experimental choices, from crystal growth to data refinement and the interpretation of intermolecular interactions, providing a self-validating framework for researchers.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde derivatives are cornerstones in organic synthesis, serving as versatile precursors for a vast array of molecules, including Schiff bases and chalcones with notable biological activities.[2] The specific nature and position of substituents on the benzene ring profoundly influence the molecule's electronic distribution, conformation, and potential for intermolecular interactions. These factors, in turn, govern the crystal packing, which can significantly impact properties such as solubility, stability, and bioavailability in pharmaceutical applications.[1]

X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state.[1] It provides precise data on bond lengths, bond angles, and the intricate network of non-covalent interactions that stabilize the crystal lattice.[1][6] For a molecule like this compound, a detailed crystallographic study would offer invaluable insights into how the interplay between the electron-withdrawing cyano group and the electron-donating methoxy group influences its solid-state architecture.

Synthesis and Physicochemical Properties

The synthesis of cyanobenzaldehyde isomers often involves multi-step reaction sequences. For the closely related isomer, 4-cyano-2-methoxybenzaldehyde, a common route starts from 3-methoxy-4-methylbenzoic acid. This is converted to an acyl chloride, which then reacts with ammonia to form an amide. Dehydration of the amide yields the nitrile, and subsequent bromination of the methyl group followed by hydrolysis produces the final aldehyde.[7][8] A similar strategic approach can be envisioned for the synthesis of this compound.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [9] |

| Molecular Weight | 161.16 g/mol | [9] |

| CAS Number | 21962-47-0 | [9] |

| Topological Polar Surface Area | 50.09 Ų | [9] |

| Hydrogen Bond Acceptors | 3 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 2 | [9] |

Experimental Protocol for Crystal Structure Determination

The following section provides a detailed, step-by-step methodology for determining the crystal structure of this compound, from crystal growth to data analysis. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often the most challenging step. The slow evaporation method is a common and effective technique for small organic molecules.

Protocol:

-

Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) to find one in which it has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but more soluble upon gentle heating is ideal.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent. Gentle warming may be required to facilitate dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks. Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD)

This section outlines the process of collecting diffraction data from a suitable single crystal.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: Select a visually clear, well-defined single crystal and mount it on a cryo-loop.

-

Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[1] Data is collected over a range of angles.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and to integrate the reflection intensities.[2]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1][2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[1][2]

Anticipated Crystal Structure and Intermolecular Interactions

While the specific crystal structure of this compound is not publicly available, we can anticipate its key features based on the analysis of related benzaldehyde derivatives.[6][10] The presence of a carbonyl group, a cyano group, and a methoxy group suggests the likelihood of various weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions, which will play a crucial role in the supramolecular assembly.[6][10]

Table 2: Hypothetical Crystallographic Data for this compound

This table is a template based on data for other substituted benzaldehydes and represents the type of information that would be obtained from a successful crystal structure determination.[1][2]

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 5-15 |

| b (Å) | 10-20 |

| c (Å) | 5-15 |

| β (°) (if monoclinic) | 90-110 |

| Volume (ų) | 800-1200 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.3-1.5 |

| R-factor (%) | < 5 |

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[1] This analysis maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close intermolecular contacts. The resulting 2D fingerprint plots provide a quantitative summary of the different types of interactions present.

Applications and Future Directions

As a substituted benzaldehyde, this compound holds potential as a building block in the synthesis of novel pharmaceutical agents and functional organic materials.[4][11] The detailed structural information obtained from a crystallographic analysis would be instrumental in understanding its reactivity and in designing new molecules with desired properties. For drug development professionals, understanding the solid-state structure is crucial for formulation, as different crystalline forms (polymorphs) can have different stabilities and dissolution rates.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and crystallographic analysis of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently approach the determination of its crystal structure. The resulting data will not only contribute to the fundamental understanding of this compound but also pave the way for its application in medicinal chemistry and materials science.

References

- A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives. Benchchem.

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Institutes of Health.

- A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives. Benchchem.

- Crystal data on ortho-substituted benzaldehydes. International Union of Crystallography.

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Royal Society of Chemistry.

- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.

- CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.

- 4-cyano-2-methoxybenzaldehyde. Chemical Bull Pvt. Ltd.

- Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8). Punagri.

- 21962-47-0 | this compound. ChemScene.

- Buy 5-Cyano-2-methoxybenzaldehyde | 21962-53-8. Smolecule.

- 21962-45-8 | 4-Cyano-2-methoxybenzaldehyde. Jay Finechem.

- 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8. Hangzhou Longshine Bio-Tech.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]

- 4. Buy 5-Cyano-2-methoxybenzaldehyde | 21962-53-8 [smolecule.com]

- 5. 4-CYANO-2-METHOXYBENZALDEHYDE/21962-45-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 8. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 9. chemscene.com [chemscene.com]

- 10. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 4-cyano-2-methoxybenzaldehyde | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Solubility of 2-Cyano-4-methoxybenzaldehyde in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-4-methoxybenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, offers predictive assessments, and provides a detailed, field-proven protocol for empirical solubility determination.

Understanding the Molecule: Physicochemical Properties of this compound

A thorough understanding of a molecule's structure and properties is paramount to predicting its behavior in various solvents. This compound (CAS No: 21962-47-0) is a substituted aromatic aldehyde with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol .[4]

The molecule's key functional groups are:

-

An aldehyde group (-CHO) : This polar group can act as a hydrogen bond acceptor.[5][6]

-

A cyano group (-CN) : This is a strongly polar, electron-withdrawing group that contributes to the molecule's overall polarity.

-

A methoxy group (-OCH₃) : This group is moderately polar and can also accept hydrogen bonds.

-

A benzene ring : The aromatic ring is nonpolar and will influence interactions with nonpolar solvents.

The interplay of these groups dictates the molecule's overall polarity and its potential for intermolecular interactions such as dipole-dipole forces and hydrogen bonding.[5][7] These interactions are the primary drivers of solubility.[8]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a cornerstone of solubility prediction.[8][9] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Aldehydes and ketones are generally soluble in most common organic solvents.[5][10] For this compound, we can predict its solubility in various classes of solvents as follows:

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar -OH group of the solvent can hydrogen bond with the oxygen of the aldehyde and methoxy groups, and the nitrogen of the cyano group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | The strong dipole moments of these solvents will interact favorably with the polar functional groups of the solute. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring of the solute will have favorable van der Waals interactions with these solvents, but the polar functional groups will be less well-solvated. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar parts of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, empirical determination is essential for accurate quantitative data. The following protocol outlines a robust method for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity ≥98%)[4]

-

A selection of organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The goal is to create a solution where solid solute is in equilibrium with the dissolved solute.

-

Equilibration : Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is crucial to sample from the top layer.

-

Filtration : Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilution : Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis : Analyze the diluted samples by HPLC with a UV detector. The wavelength for detection should be set at the λmax of this compound.

-

Quantification : Determine the concentration of the solute in the diluted samples by comparing the peak area to a pre-established calibration curve.

-

Solubility Calculation : Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Molecular Interactions and Solubility

The solubility of this compound is a direct result of the intermolecular forces between the solute and solvent molecules. The following diagram illustrates these potential interactions.

Conclusion

The solubility of this compound is governed by its molecular structure, which features both polar and nonpolar moieties. It is predicted to be highly soluble in polar protic and aprotic organic solvents and moderately soluble in nonpolar and halogenated solvents. For precise and reliable data, the detailed experimental protocol provided in this guide should be followed. This information is critical for applications in process chemistry, formulation development, and medicinal chemistry, where solvent selection directly impacts reaction kinetics, purification, and bioavailability.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.

- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- ChemScene. (n.d.). 21962-47-0 | this compound.

- Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones.

- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- BYJU'S. (n.d.). Physical Properties of Aldehydes and Ketones.

- Hangzhou Leap Chem Co., Ltd. (n.d.). 4-Cyano-2-methoxybenzaldehyde丨CAS 21962-45-8.

- Chemical Bull Pvt. Ltd. (n.d.). 4-cyano-2-methoxybenzaldehyde.

Sources

- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 2. leapchem.com [leapchem.com]

- 3. 4-cyano-2-methoxybenzaldehyde | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chemscene.com [chemscene.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. byjus.com [byjus.com]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

theoretical calculation of 2-Cyano-4-methoxybenzaldehyde molecular orbitals

An In-Depth Technical Guide to the Theoretical Calculation of Molecular Orbitals for 2-Cyano-4-methoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the theoretical calculation and analysis of molecular orbitals (MOs) for this compound. Tailored for researchers, computational chemists, and drug development professionals, this document bridges fundamental quantum chemical theories with practical application. We will explore the rationale behind selecting appropriate computational methods, such as Density Functional Theory (DFT), and basis sets. A detailed, step-by-step protocol for performing geometry optimization, frequency analysis, and molecular orbital calculation using the Gaussian software suite is presented. The guide culminates in the analysis and visualization of the frontier molecular orbitals (HOMO and LUMO), interpreting their energies and spatial distributions to elucidate the electronic properties and potential reactivity of the title molecule.

Theoretical Foundation: From Wavefunctions to Molecular Orbitals

In quantum chemistry, the electronic structure of a molecule is described by its wavefunction (Ψ), a solution to the time-independent Schrödinger equation. However, solving this equation exactly is only feasible for one-electron systems.[1] For multi-electron molecules like this compound, we rely on approximations. Molecular Orbital (MO) theory is a cornerstone of these approximations, positing that electrons in a molecule occupy molecular orbitals that are delocalized over the entire molecule, not confined to individual atoms.[2][3]

These MOs are typically constructed using the Linear Combination of Atomic Orbitals (LCAO) method, where atomic orbitals (AOs) of the constituent atoms are combined to form an equal number of MOs.[4] This combination results in two primary types of molecular orbitals:

-

Bonding Orbitals: Formed by constructive interference of AOs, these orbitals have increased electron density between the nuclei, are lower in energy than the parent AOs, and contribute to chemical bond formation.[2][3]

-

Antibonding Orbitals: Formed by destructive interference, these orbitals have a node (a region of zero electron density) between the nuclei, are higher in energy, and destabilize the molecule if occupied.[2][3]

The primary goal of computational chemistry in this context is to determine the shapes and energy levels of these MOs.

Computational Methods: Hartree-Fock and Density Functional Theory

To approximate the solutions to the Schrödinger equation, several methods have been developed.

1.1.1. Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation in an iterative, self-consistent field (SCF) manner.[5][6] It treats each electron as moving in the average field created by all other electrons.[5] A key assumption of HF theory is that the many-electron wavefunction can be expressed as a single Slater determinant, which satisfies the antisymmetry principle for fermions.[1][7] While powerful, HF theory neglects the instantaneous correlation of electron motions, which is a significant limitation.

1.1.2. Density Functional Theory (DFT)

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost.[8][9] The central tenet of DFT is that the ground-state energy of a system is a unique functional of the electron density (ρ(r)).[8] This shifts the problem from solving for a complex N-electron wavefunction to solving for the much simpler 3D electron density.

The total energy in DFT is calculated using functionals that account for the kinetic energy of the electrons, the potential energy of electron-nuclear attraction and electron-electron repulsion, and a crucial term known as the exchange-correlation functional (EXC).[9][10] This EXC term attempts to capture the complex effects of electron exchange and correlation that are neglected in HF theory. The accuracy of a DFT calculation is highly dependent on the choice of this functional. For molecules like this compound, hybrid functionals such as B3LYP, which mix a portion of exact HF exchange with DFT exchange and correlation, often provide excellent results.[11]

The Role of Basis Sets

Both HF and DFT methods represent molecular orbitals as linear combinations of a pre-defined set of mathematical functions known as a basis set .[12][13] In essence, the basis functions are centered on each atom and act as the building blocks for the molecular orbitals.[14][15] The choice of basis set is critical, directly impacting the accuracy and computational expense of the calculation.

Commonly used basis sets include:

-

Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions to describe the core and valence orbitals of each atom. They are computationally fast but often provide only qualitative results.[16]

-

Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions to describe each valence orbital, providing more flexibility to accurately model the electron distribution in chemical bonds. The core orbitals are still described by a single function.[16]

-

Polarization and Diffuse Functions:

-

Polarization Functions (e.g., 6-31G(d,p)): Add functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). These are crucial for describing the non-spherical distortion of atomic orbitals within the molecular environment, which is essential for accurately modeling bonding.

-

Diffuse Functions (e.g., 6-31+G(d,p)): Add very broad functions that allow for a better description of loosely held electrons, such as those in anions, lone pairs, and excited states.

-

For this compound, a molecule with polar bonds (C=O, C≡N, C-O), lone pairs, and a π-conjugated system, a split-valence basis set with polarization functions, such as 6-31G(d,p) , is a well-balanced choice for obtaining reliable geometries and electronic properties.

Computational Workflow for this compound

The following diagram illustrates the logical flow of a typical quantum chemical calculation to determine molecular orbitals.

Sources

- 1. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 2. Khan Academy [khanacademy.org]

- 3. Molecular Orbital Theory | Brilliant Math & Science Wiki [brilliant.org]

- 4. Molecular orbital theory - Wikipedia [en.wikipedia.org]

- 5. metal.elte.hu [metal.elte.hu]

- 6. insilicosci.com [insilicosci.com]

- 7. youtube.com [youtube.com]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]

- 11. [2107.06003] A Computational Study of the Reaction Cyanoacetylene and Cyano Radical leading to 2-Butynedinitrile and Hydrogen Radical [arxiv.org]

- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 13. edutinker.com [edutinker.com]

- 14. jetir.org [jetir.org]

- 15. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 16. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Cyano-4-methoxybenzaldehyde

Abstract

2-Cyano-4-methoxybenzaldehyde is a multifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis, serving as a critical intermediate for various pharmaceutical agents.[1][2][3] Its chemical behavior is dictated by a complex interplay of electronic effects from three distinct functional groups: a cyano, a methoxy, and a benzaldehyde moiety. This guide provides a comprehensive analysis of the molecule's electronic architecture to delineate its electrophilic and nucleophilic centers. By dissecting the competing influences of electron-donating and electron-withdrawing substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the reactivity of this versatile building block, enabling more strategic and efficient synthetic design.

Molecular Architecture and Electronic Landscape

The reactivity of an organic molecule is fundamentally a story of its electron distribution. In this compound, this distribution is not uniform; rather, it is a polarized landscape shaped by the inductive and resonance effects of its substituents.

Chemical Structure and Properties

A foundational understanding begins with the molecule's basic characteristics, summarized below.

| Property | Value | Source(s) |

| CAS Number | 21962-47-0 (or 21962-45-8) | [4][5] |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Alternate Names | 2-Formyl-5-methoxybenzonitrile | [4] |

| 4-Formyl-3-methoxybenzonitrile | [5] |

Analysis of Substituent Effects: A Tug-of-War for Electron Density

The benzene ring serves as the scaffold upon which three functional groups compete to influence electron density. Understanding their individual contributions is key to predicting the molecule's overall reactivity.

-

The Methoxy Group (-OCH₃): An Electron-Donating Group (EDG) The methoxy group at the C4 position is a powerful activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its dominant influence is a strong electron-donating resonance effect (+M). The lone pairs on the oxygen atom delocalize into the aromatic π-system, increasing the electron density of the ring.[6][7] This donation of electron density specifically enriches the positions ortho (C3, C5) and para (C1) to the methoxy group, making them more nucleophilic.[8][9]

-

The Aldehyde (-CHO) and Cyano (-CN) Groups: Electron-Withdrawing Groups (EWGs) In direct opposition to the methoxy group, both the aldehyde and cyano substituents are potent electron-withdrawing groups that deactivate the aromatic ring.[7][10]

-

The aldehyde group at C1 withdraws electron density through both induction (-I) and resonance (-M), pulling π-electrons from the ring onto the electronegative carbonyl oxygen.[11] This effect makes the aromatic ring less nucleophilic.

-

The cyano group at C2 is also a strong EWG, exerting both -I and -M effects.[10][12] It significantly reduces the electron density of the π-system.

-

The simultaneous presence of a strong activator and two strong deactivators creates a highly polarized aromatic ring with distinct regions of high and low electron density.

Mapping Electron Density: The Net Result of Competing Effects

The interplay of these groups determines the molecule's reactive sites. The electron-donating methoxy group enriches the C3 and C5 positions, while the electron-withdrawing aldehyde and cyano groups deplete electron density from the ring, particularly at the positions ortho and para to them.

Caption: Dominant electronic influences on the aromatic core.

Identification of Electrophilic Centers (Sites for Nucleophilic Attack)

Electrophilic sites are electron-deficient and are thus targets for nucleophiles. This molecule possesses several prominent electrophilic centers.

The Carbonyl Carbon: The Primary Site of Nucleophilic Addition

The carbon atom of the aldehyde group (C1) is the most significant electrophilic site. The double bond to the highly electronegative oxygen atom creates a strong dipole, rendering the carbon atom electron-poor and highly susceptible to attack by a wide range of nucleophiles (e.g., organometallics, hydrides, amines).[13] The reactivity of this site is significantly higher than that of the other potential electrophilic centers.[14]

Caption: General workflow for nucleophilic attack on the aldehyde.

The Nitrile Carbon: A Secondary Electrophilic Target

The carbon atom of the cyano group (C2) is also electrophilic due to the triple bond with the electronegative nitrogen atom. While less reactive than the aldehyde carbon, it can be attacked by strong nucleophiles. Such reactions can lead to the formation of imines, ketones (after hydrolysis), or even participate in cyclization reactions.[15][16]

The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution (SₙAr)

While less common, the aromatic ring itself can act as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) reactions. This mechanism requires an electron-poor aromatic ring and a suitable leaving group.[17] In this compound, the powerful electron-withdrawing effects of the -CHO and -CN groups make the ring electron-deficient. Although it lacks a classic leaving group like a halide, under forcing conditions or with specific reagents, displacement of one of the substituents could be envisioned, particularly at the positions most activated by the EWGs (C1 and C2).

Summary of Electrophilic Sites

| Rank | Site | Reactivity | Typical Nucleophiles |

| 1 | Aldehyde Carbon (C1) | Very High | Grignard reagents, organolithiums, hydrides, amines |

| 2 | Nitrile Carbon (C2) | Moderate | Strong nucleophiles (e.g., Grignards), hydrolysis |

| 3 | Aromatic Ring Carbons | Low (requires specific SₙAr conditions) | Very strong, hard nucleophiles (e.g., alkoxides) |

Identification of Nucleophilic Centers (Sites for Electrophilic Attack)

Nucleophilic sites are electron-rich and react with electrophiles. The primary nucleophilic character of this molecule resides in its aromatic π-system.

The Aromatic Ring: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Despite the deactivating presence of two EWGs, the aromatic ring can still undergo Electrophilic Aromatic Substitution (EAS) thanks to the powerful activating effect of the methoxy group. The regiochemical outcome is determined by the directing effects of all three substituents.

-

-OCH₃ (at C4): Strongly directs ortho and para. The ortho positions are C3 and C5.

-

-CHO (at C1): Strongly directs meta. The meta positions are C3 and C5.[18]

-

-CN (at C2): Strongly directs meta. The meta positions are C4 and C6.

The directing effects overwhelmingly converge on positions C3 and C5 as the most electron-rich and sterically accessible sites for electrophilic attack. The methoxy group donates electron density to these positions, and the aldehyde group also directs incoming electrophiles there. Therefore, EAS reactions like nitration, halogenation, or Friedel-Crafts acylation are strongly predicted to occur at C3 and/or C5.

Caption: Workflow for electrophilic attack on the aromatic ring.

Heteroatom Nucleophilicity: The Oxygen and Nitrogen Lone Pairs

The lone pairs on the methoxy oxygen, aldehyde oxygen, and nitrile nitrogen also possess nucleophilic character. They are most likely to act as Brønsted-Lowry bases (accepting a proton) or Lewis bases (coordinating to a Lewis acid). For instance, protonation of the carbonyl oxygen by an acid catalyst further enhances the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack.

Experimental Protocols for Reactivity Mapping

The following protocols provide a framework for experimentally verifying the predicted reactivity of this compound.

Protocol: Probing Primary Electrophilicity via Grignard Reaction

Objective: To confirm the high electrophilicity of the aldehyde carbon via nucleophilic addition of methylmagnesium bromide.

Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the resulting crude product by ¹H NMR and Mass Spectrometry to confirm the formation of 1-(2-cyano-4-methoxyphenyl)ethanol.

Protocol: Characterizing Ring Nucleophilicity via Nitration

Objective: To determine the regioselectivity of Electrophilic Aromatic Substitution by identifying the major nitrated product.

Methodology:

-

Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0 °C with an ice-salt bath.

-

Substrate Addition: Slowly add solid this compound (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to cold, concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature at 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour.

-

Quenching & Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Analysis: Dry the solid product. Analyze via ¹H NMR and HPLC to determine the isomeric ratio, which is expected to show substitution primarily at the C3 or C5 position.

Conclusion and Synthetic Implications

This compound presents a nuanced reactivity profile governed by the push-pull electronic dynamics of its substituents.

-

Primary Electrophilic Site: The aldehyde carbon is overwhelmingly the most reactive site for nucleophilic attack, making it an ideal handle for chain extension and building molecular complexity.

-

Primary Nucleophilic Site: The aromatic ring, specifically at the C3 and C5 positions, is the target for electrophilic substitution, driven by the potent activating effect of the methoxy group.

This understanding is paramount for synthetic chemists. A reaction with a nucleophile will almost certainly target the aldehyde, while a reaction with an electrophile will target the C3/C5 positions of the ring. This predictable, orthogonal reactivity allows for the stepwise and selective functionalization of the molecule, cementing its role as a valuable and versatile building block in the synthesis of complex target molecules.

References

-

Reddit User Discussion. (2021). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing? Reddit. [Link]

-

dummies.com. Electron-Donating and Electron-Withdrawing Substituents. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

La Salle University. Substituent Effects. [Link]

-

Fiveable. Aromatic Nitriles Definition. [Link]

-

Mayr, H., et al. (2001). Electrophilicities of Benzaldehyde-Derived Iminium Ions: Quantification of the Electrophilic Activation of Aldehydes by Iminium Formation. Journal of the American Chemical Society. [Link]

- Google Patents. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. CN102020587A.

-

Zhang, J., et al. (2021). Complex-mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping-restricted D-A AIEgens for bioimaging. PubMed Central. [Link]

-

Crash Course. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube. [Link]

-

Chemistryy Land. (2022). Electrophilic substitution reactions of benzaldehyde. YouTube. [Link]

-

PharmaCompass. 2-methoxy-4-cyanobenzaldehyde. [Link]

- Google Patents. (2018). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. CN107721869A.

-

Physics Wallah. (2022). Draw the resonance structure of benzaldehyde and tell which position is more prone to electroph.... YouTube. [Link]

-

Pratihar, S. (2014). Electrophilicity and nucleophilicity of commonly used aldehydes. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

NCERT. Organic Chemistry – Specific Name Reactions. [Link]

Sources

- 1. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 2. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 3. 21962-45-8 | 4-Cyano-2-methoxybenzaldehyde | Jay Finechem [jayfinechem.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-methoxy-4-cyanobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. reddit.com [reddit.com]

- 7. www1.lasalle.edu [www1.lasalle.edu]

- 8. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kvmwai.edu.in [kvmwai.edu.in]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-Cyano-4-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex therapeutic agents. Among these, 2-Cyano-4-methoxybenzaldehyde has emerged as a pivotal intermediate, valued for its unique electronic and steric properties that facilitate a range of sophisticated chemical transformations. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its practical application in the synthesis of high-value pharmaceuticals. As a Senior Application Scientist, my aim is to not only present the established data but also to infuse this guide with field-proven insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource for the discerning scientific professional.

Core Identification and Physicochemical Properties

IUPAC Name: 4-Formyl-3-methoxybenzonitrile[1][2] Synonyms: this compound, 2-Methoxy-4-cyanobenzaldehyde[1] CAS Number: 21962-45-8[1][2]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [2][3][4] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Appearance | Light yellow to brown crystalline powder or solid | [5] |

| Melting Point | 109-111 °C | [5] |

| Boiling Point | 318.2 °C (at 760 mmHg) | [5] |

| Flash Point | 138.3 °C | [5] |

| Solubility | Readily soluble in polar organic solvents such as ethanol, dichloromethane, and N,N-dimethylformamide (DMF); slightly soluble in water. | [5] |

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Profile: A Guide to Characterization

The unambiguous identification of this compound is crucial for its use in regulated synthetic processes. The following is a detailed interpretation of its key spectroscopic data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton environment.[3]

-

δ ~10.37 ppm (s, 1H): This downfield singlet is characteristic of the aldehyde proton (-CHO). Its significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the aromatic ring. The singlet nature indicates no adjacent protons.[3]

-

δ ~7.82 ppm (d, J ≈ 7.8 Hz, 1H), δ ~7.80 ppm (d, J ≈ 1.0 Hz, 1H), δ ~7.54 ppm (dd, J ≈ 7.8, 1.0 Hz, 1H): These signals correspond to the three aromatic protons. The distinct coupling patterns arise from their positions relative to each other and the substituents.

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three equivalent protons of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of the key functional groups through their characteristic vibrational frequencies.[3]

-

~2240 cm⁻¹ (strong): This sharp, strong absorption is indicative of the C≡N stretching vibration of the nitrile group.[3]

-

~1700 cm⁻¹ (strong): This intense band corresponds to the C=O stretching vibration of the aromatic aldehyde.[3]

-

~1250-1270 cm⁻¹ (medium): This absorption is characteristic of the C-O stretching of the methoxy group.[3]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

m/z 161: This corresponds to the molecular ion peak [M]⁺, confirming the molecular weight of 161 g/mol .[1]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insights

Several synthetic routes to this compound have been reported, primarily in the patent literature. A common and scalable approach involves a multi-step synthesis starting from 3-methoxy-4-methylbenzoic acid.[6] This method is favored for its avoidance of highly toxic cyanide reagents in the final steps.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 6. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

A Technical Guide to Investigating the Potential Biological Activity of 2-Cyano-4-methoxybenzaldehyde

Abstract

2-Cyano-4-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal mineralocorticoid receptor antagonist Finerenone[1][2]. While its role in organic synthesis is established, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic properties of this compound. Drawing on the known biological profiles of structurally related benzaldehyde derivatives, we hypothesize potential antimicrobial, anti-inflammatory, and cytotoxic activities. This document outlines detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for a systematic evaluation of this promising compound.

Introduction: The Therapeutic Potential of Substituted Benzaldehydes